molecular formula C17H17F2N5OS B2708965 (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1013759-28-8

(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B2708965
CAS No.: 1013759-28-8
M. Wt: 377.41
InChI Key: TUPCQSKUMCCYLN-UHFFFAOYSA-N
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Description

The compound (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a complex organic molecule that features a combination of benzothiazole, piperazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole intermediate, which is then reacted with piperazine and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like methanol or dichloromethane, and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Mechanism of Action

The mechanism of action of (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, piperazine derivatives, and pyrazole derivatives. Examples are:

Uniqueness

What sets (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5OS/c1-10-7-13(21-22(10)2)16(25)23-3-5-24(6-4-23)17-20-15-12(19)8-11(18)9-14(15)26-17/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPCQSKUMCCYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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